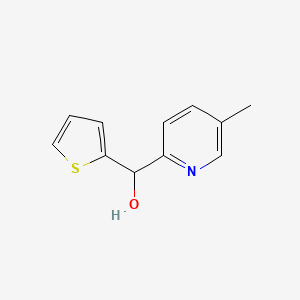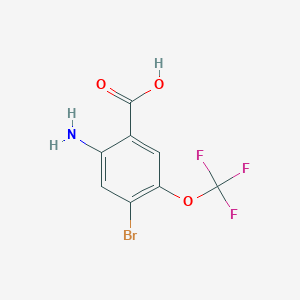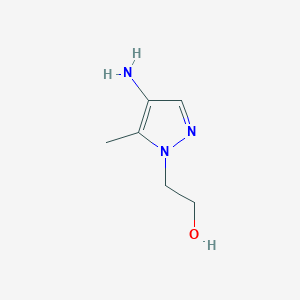
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a thiophene ring attached to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridin-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with thiophene-2-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as ethanol or toluene. The resulting intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Br2 in acetic acid for bromination; HNO3 in sulfuric acid for nitration.
Major Products Formed
Oxidation: (5-Methylpyridin-2-yl)(thiophen-2-yl)ketone or aldehyde.
Reduction: (5-Methylpyridin-2-yl)(thiophen-2-yl)methane.
Substitution: Brominated or nitrated derivatives of the thiophene ring.
科学研究应用
Chemistry
In chemistry, (5-Methylpyridin-2-yl)(thiophen-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound can be used as a probe to study the interactions between pyridine and thiophene-containing molecules and biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials due to its unique electronic properties.
作用机制
The mechanism of action of (5-Methylpyridin-2-yl)(thiophen-2-yl)methanol depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets, such as enzymes or receptors, which can alter biological pathways. For example, its derivatives may inhibit specific enzymes involved in inflammatory processes or microbial growth.
相似化合物的比较
Similar Compounds
(5-Methylpyridin-2-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
(Thiophen-2-yl)methanol: Lacks the pyridine ring, which reduces its potential for biological interactions.
(5-Methylpyridin-2-yl)(thiophen-2-yl)ketone: Similar structure but with a ketone group instead of an alcohol, leading to different chemical properties and reactivity.
Uniqueness
(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This dual functionality makes it a valuable compound for various scientific research applications, including the synthesis of complex molecules and the study of biological interactions.
属性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
(5-methylpyridin-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C11H11NOS/c1-8-4-5-9(12-7-8)11(13)10-3-2-6-14-10/h2-7,11,13H,1H3 |
InChI 键 |
GAEJEKXVVJYGRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C(C2=CC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)





![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)


![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

